N,N'-Dithiobisdiethylamine

カタログ番号:

B107272

CAS番号:

15575-30-1

分子量:

208.4 g/mol

InChIキー:

REOGMQUIPSUVSU-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

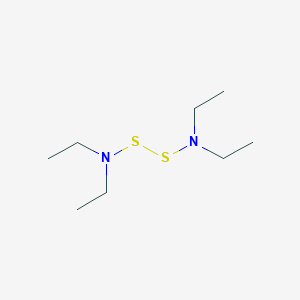

N,N'-Dithiobisdiethylamine (hypothetical structure: $ \text{C}4\text{H}{10}\text{N}2\text{S}2 $) is a sulfur-containing organic compound characterized by two ethylamine groups linked via a disulfide (-S-S-) bridge. Key features include:

- Functional groups: Disulfide (-S-S-) and amine (-NH-) groups.

- Potential applications: Research chemical, ligand in coordination chemistry, or intermediate in organic synthesis.

特性

CAS番号 |

15575-30-1 |

|---|---|

分子式 |

C8H20N2S2 |

分子量 |

208.4 g/mol |

IUPAC名 |

N-(diethylaminodisulfanyl)-N-ethylethanamine |

InChI |

InChI=1S/C8H20N2S2/c1-5-9(6-2)11-12-10(7-3)8-4/h5-8H2,1-4H3 |

InChIキー |

REOGMQUIPSUVSU-UHFFFAOYSA-N |

SMILES |

CCN(CC)SSN(CC)CC |

正規SMILES |

CCN(CC)SSN(CC)CC |

他のCAS番号 |

15575-30-1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

N,N'-Dimethylethanedithioamide (CAS 120-79-6)

- Molecular formula : $ \text{C}4\text{H}8\text{N}2\text{S}2 $.

- Molecular weight : 148.25 g/mol.

- Structure : Contains two methyl groups attached to a dithioamide core ($ \text{S-C(=S)-N-CH}_3 $).

- Key differences: Substituents: Methyl groups vs. ethyl groups in N,N'-Dithiobisdiethylamine. Physical properties: Lower molecular weight (148.25 vs. hypothetical ~162 g/mol for ethyl analog) likely results in higher volatility.

Table 1: Structural and Molecular Comparison

N,N'-Dibenzylthiocarbamide

- Molecular formula : $ \text{C}{15}\text{H}{14}\text{N}_2\text{S} $.

- Structure : Benzyl-substituted thiourea derivative ($ \text{Ph-CH}2\text{-NH-C(=S)-NH-CH}2\text{-Ph} $).

- Comparison :

N,N-Diethylacetamide (CAS 685-91-6)

- Molecular formula: $ \text{C}6\text{H}{13}\text{NO} $.

- Structure : Amide with ethyl substituents ($ \text{CH}3\text{CO-N(CH}2\text{CH}3)2 $).

- Key differences: Functional groups: Amide (-CON-) vs. disulfide (-S-S-) in this compound. Reactivity: Amides are less reactive toward oxidation compared to disulfides.

N-Nitrosodimethylamine (NDMA) (CAS 62-75-9)

- Molecular formula : $ \text{C}2\text{H}6\text{N}_2\text{O} $.

- Structure : Nitrosamine with methyl groups ($ \text{(CH}3\text{)}2\text{N-N=O} $).

- Comparison: Toxicity: NDMA is a potent carcinogen , while this compound’s toxicity profile is unknown but likely less severe due to the absence of nitroso groups. Regulatory status: NDMA is heavily regulated ; sulfur analogs may face scrutiny but lack specific guidelines.

Research Findings and Data

Spectroscopic and Ionization Data

- N,N'-Dimethylethanedithioamide :

- This compound : Hypothetically, the disulfide bond would absorb strongly in UV-Vis spectra (~250–300 nm), similar to other disulfides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。